3-(Carbamothioylamino)-5-hydroxybenzoic acid
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Overview
Description
3-(Carbamothioylamino)-5-hydroxybenzoic acid is an organosulfur compound with a molecular formula of C8H8N2O3S This compound is a derivative of thiourea, which is known for its diverse applications in various fields, including organic synthesis and pharmaceuticals
Scientific Research Applications
3-(Carbamothioylamino)-5-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antibacterial, and antioxidant properties.
Mechanism of Action
Target of Action
N-(5-hydroxy-3-carboxyphenyl)thiourea is a derivative of thiourea, a class of compounds known for their diverse biological applications .
Mode of Action
Thiourea derivatives, in general, are known to interact with various biological targets due to their ability to form hydrogen bonds . This interaction can lead to changes in the biological activity of the target, resulting in the observed therapeutic effects .
Biochemical Pathways
Given the broad range of biological activities associated with thiourea derivatives, it is likely that multiple pathways are affected . These could potentially include pathways related to inflammation, oxidative stress, cell proliferation, and others .
Result of Action
The wide range of biological activities associated with thiourea derivatives suggests that they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Carbamothioylamino)-5-hydroxybenzoic acid can be synthesized through a condensation reaction between 5-hydroxy-3-carboxyaniline and thiourea. The reaction typically occurs in an aqueous medium, where the amine group of 5-hydroxy-3-carboxyaniline reacts with the thiocarbonyl group of thiourea to form the desired product. The reaction conditions often involve mild temperatures and the use of a catalyst to enhance the reaction rate .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved through a similar condensation process. the reaction is optimized for large-scale production by using continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Carbamothioylamino)-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The thiocarbonyl group can be reduced to form a thiol derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-carboxyphenyl)thiourea
- N-(4-hydroxyphenyl)thiourea
- N-(3-hydroxyphenyl)thiourea
Uniqueness
3-(Carbamothioylamino)-5-hydroxybenzoic acid is unique due to the presence of both hydroxyl and carboxyl groups on the phenyl ringAdditionally, the specific positioning of these groups on the phenyl ring can influence the compound’s binding affinity and specificity towards molecular targets .
Properties
IUPAC Name |
3-(carbamothioylamino)-5-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c9-8(14)10-5-1-4(7(12)13)2-6(11)3-5/h1-3,11H,(H,12,13)(H3,9,10,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLZEZBRDSVSST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1NC(=S)N)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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